molecular formula C63H97N17O14S B1581023 Substance p-methyl ester CAS No. 76260-78-1

Substance p-methyl ester

Cat. No. B1581023
CAS RN: 76260-78-1
M. Wt: 1348.6 g/mol
InChI Key: KMXCVQGKZYQFIV-CUZNLEPHSA-N
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Description

Substance P Methyl Ester is a selective NK-1 receptor agonist . It has been reported to cause a decrease in the amplitude and slope of the field excitatory postsynaptic potential (fEPSP) recorded from the CA1 stratum pyramidale . The deduced amino acid sequence of substance P is as follows: Arg Pro Lys Pro Gln Gln Phe Phe Gly Leu Met (RPKPQQFFGLM) with an amide group at the C-terminus .


Synthesis Analysis

The synthesis of an ester can be accomplished in several ways. In the lab, esterification occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Other synthetic pathways to esters also exist. Acid chlorides react with alcohols to yield an ester and hydrochloric acid .


Molecular Structure Analysis

Esters contain a carbonyl group with a second oxygen atom bonded to the carbon atom in the carbonyl group by a single bond. In an ester, the second oxygen atom bonds to another carbon atom . The esters shown here are ethyl acetate (a) and methyl butyrate (b) .


Chemical Reactions Analysis

Esters react with ammonia and 1° or 2° alkyl amines to yield amides in a reaction called aminolysis . The mechanism of ester saponification begins with the nucleophilic addition of a hydroxide ion at the carbonyl carbon to give a tetrahedral alkoxide intermediate .

Scientific Research Applications

Biological Activity Studies

Substance P methyl ester exhibits significant biological activity, as shown in studies comparing it with substance P and substance P free acid. In rat and guinea pig models, substance P methyl ester demonstrated considerable potency in stimulating salivation and ileum contraction. This research highlights the importance of the hydrophobicity of the COOH-terminal portion of substance P in its interaction with the substance P receptor (Cascieri, Goldenberg, & Liang, 1981).

Analytical Chemistry Applications

A novel pyrolysis/methylation method has been applied to study the chemical nature of aquatic humic substances. This technique involves the simultaneous pyrolysis/derivatization with tetramethylammonium hydroxide, protecting carboxyl groups by forming methyl esters and partially methylating hydroxyl groups. This method allows the identification of carboxyl-containing aromatic and aliphatic compounds, providing insights into the biodegradation processes of plant materials leading to macromolecular humic substances (Saiz-Jimenez, Hermosin, & Ortega-Calvo, 1993).

Biodiesel Production

Methyl ester, derived from waste frying oil (WFO), has been investigated as an experimental material for biodiesel production. A reactor was designed to produce methyl ester from WFO, and its physical and chemical properties were determined. Methyl ester from WFO was found to have similar engine performance and reduced emissions compared to No. 2 diesel fuel, indicating its potential as a biodiesel source (Utlu & Koçak, 2008).

Catalysis in Biofuel Production

Sulfonated mesoporous zinc aluminate has been used as a catalyst for biodiesel production from high free fatty acid feedstock using a microwave heating system. This method involved esterification of palm fatty acid distillate (PFAD) to produce methyl ester, demonstrating high FAME yield and stability of the catalyst for multiple reaction runs. The produced ester was found to satisfy key fuel properties as per European and American standards (Soltani et al., 2017).

Safety And Hazards

The safety data sheet for a similar compound, Poly(methyl methacrylate), indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is also harmful if swallowed .

Future Directions

Photodynamic therapy (PDT) is a minimally invasive therapeutic modality that has gained great attention in the past years as a new therapy for cancer treatment . PDT uses photosensitizers that, after being excited by light at a specific wavelength, react with the molecular oxygen to create reactive oxygen species in the target tissue, resulting in cell death . The future path on the research of new photosensitizers with enhanced tumor selectivity, featuring the improvement of PDT effectiveness, has also been addressed .

properties

IUPAC Name

methyl (2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C64H99N17O14S/c1-38(2)34-46(57(88)77-45(28-33-96-4)63(94)95-3)73-53(84)37-72-54(85)47(35-39-16-7-5-8-17-39)78-58(89)48(36-40-18-9-6-10-19-40)79-56(87)42(24-26-51(67)82)74-55(86)43(25-27-52(68)83)75-59(90)50-23-15-32-81(50)62(93)44(21-11-12-29-65)76-60(91)49-22-14-31-80(49)61(92)41(66)20-13-30-71-64(69)70/h5-10,16-19,38,41-50H,11-15,20-37,65-66H2,1-4H3,(H2,67,82)(H2,68,83)(H,72,85)(H,73,84)(H,74,86)(H,75,90)(H,76,91)(H,77,88)(H,78,89)(H,79,87)(H4,69,70,71)/t41-,42-,43-,44-,45-,46-,47-,48-,49-,50-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWWARWOPSKGELM-SARDKLJWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)OC)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)OC)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C64H99N17O14S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1362.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Substance p-methyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
297
Citations
MA CAsCIERI, MM GOLDENBERG, T LIANG - Molecular Pharmacology, 1981 - Citeseer
The COOH-terminal arnide of substance P was replaced with a methyl ester, and the potency of this substance P methyl ester was compared with that of substance P and substance P …
Number of citations: 28 citeseerx.ist.psu.edu
K Nario, I Kitano, N Mori, T Matsunaga - European archives of oto-rhino …, 1995 - Springer
… Substance P methyl ester (SPME; Peninsula Laboratories, Belmont, Calif., USA), which is a selective … perfusion with lo4 M substance P methyl ester (SPME). aPL Artificial perilymph …
Number of citations: 9 link.springer.com
M Kouznetsova, A Nistri - European Journal of Neuroscience, 2000 - Wiley Online Library
… by NK 1 receptors and strongly limited by its tissue metabolism (Kouznetsova & Nistri 1998), the current study employed the peptidase-resistant NK 1 agonist substance P methyl ester (…
Number of citations: 17 onlinelibrary.wiley.com
SP Watson, BEB Sandberg, MR Hanley… - European journal of …, 1983 - Elsevier
… O) on guineapig ileum following desensitisation induced by substance P methyl ester (1.85 × 10 -7 M, 2 min). Lines have been fitted by eye. Results are means 5: SEM from 7 …
Number of citations: 169 www.sciencedirect.com
R Laufer, C Gilon, M Chorev… - Journal of medicinal …, 1986 - ACS Publications
… substance P methyl ester. We have previously shown9 that pretreatment of the ileum with a desensitizing dose of substance P methyl ester … receptors with substance P methyl ester. This …
Number of citations: 94 pubs.acs.org
R Laufer, U Wormser, ZY Friedman… - Proceedings of the …, 1985 - National Acad Sciences
… The muscular receptor was inactivated either by desensitization with the selective agonist substance P methyl ester or by receptor blockade with the selective antagonist [Arg6, D-Trp7,9…
Number of citations: 252 www.pnas.org
M Zhang, TC Wong - Biopolymers: Original Research on …, 1993 - Wiley Online Library
… High-resolution proton spectra at 500 MHz of two tachykinin peptides, substance P methyl ester ( SPOMe) and [ Nle"] -neurokmin A (4-lo), have been obtained in dimethylsulfoxide (…
Number of citations: 9 onlinelibrary.wiley.com
W Piotrowski, MAB Devoy, CC Jordan, JC Foreman - Agents and Actions, 1984 - Springer
… In conclusion, experiments with the agonists kassinin and substance P methyl ester taken together with earlier demonstrations of the crucial involvement of N-terminal basic amino acids …
Number of citations: 93 link.springer.com
P Holzer - Neuroreport, 1997 - journals.lww.com
… inhibitory enteric neurones expressing nitric oxide (NO) synthase, 8 this study was undertaken to examine whether substance P and the NK 1 receptor agonist substance P methyl ester (…
Number of citations: 41 journals.lww.com
HJ Cheeseman, RD Pinnock, G Henderson - European journal of …, 1983 - Elsevier
… Substance P and substance P methyl ester were equipotent, the 2 lines being almost … P and substance P methyl ester whereas substance P and substance P methyl ester were …
Number of citations: 85 www.sciencedirect.com

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